![molecular formula C16H17N5O B7574097 [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves the inhibition of various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to interact with these targets through a variety of mechanisms, including binding to active sites, allosteric modulation, and covalent modification.
Biochemical and Physiological Effects:
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-infective properties. This compound has also been shown to have effects on various biological processes, including cell proliferation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone for lab experiments is its high potency and selectivity for various biological targets. This compound also has good solubility and stability, making it suitable for use in various experimental systems. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the study of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. One direction is the development of new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the potential applications of this compound in various disease models, including cancer, inflammation, and infectious diseases. Additionally, the study of the mechanism of action of this compound and its effects on various biological targets will continue to be an important area of research.
Synthesis Methods
The synthesis of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves the reaction of 1-(pyrazol-1-ylmethyl)pyrrolidine with 3-bromo-1H-pyrrolo[2,3-b]pyridin-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been studied for its mechanism of action and its effects on various biological targets, including enzymes, receptors, and ion channels. In materials science, this compound has been investigated for its potential applications in the development of new materials, including polymers and coatings.
properties
IUPAC Name |
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-10-18-15-13(14)5-1-6-17-15)21-9-2-4-12(21)11-20-8-3-7-19-20/h1,3,5-8,10,12H,2,4,9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQKXAFYQNDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CNC3=C2C=CC=N3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.